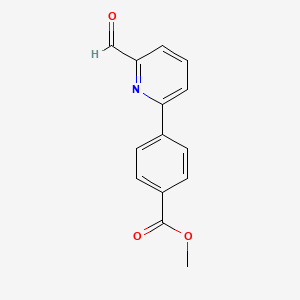

Methyl 4-(6-formylpyridin-2-yl)benzoate

Beschreibung

Contextualization within Advanced Organic Synthesis

In the realm of advanced organic synthesis, the utility of a molecule is often dictated by the strategic arrangement of its functional groups. Methyl 4-(6-formylpyridin-2-yl)benzoate is a prime example of a molecule designed for synthetic versatility. The presence of an aldehyde group (-CHO) on the pyridine (B92270) ring offers a reactive site for a multitude of chemical transformations. Aldehydes are well-known precursors for the formation of alcohols, carboxylic acids, imines, and for participating in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions.

The ester functionality (-COOCH3) provides another handle for synthetic manipulation. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This duality of reactive sites, an electrophilic aldehyde and a modifiable ester, allows for sequential and selective reactions, a cornerstone of modern synthetic strategy.

Strategic Importance as a Synthetic Intermediate and Molecular Building Block

The strategic importance of this compound lies in its role as a bifunctional building block for the construction of more complex molecular architectures. Its rigid 2,6-disubstituted pyridine core provides a well-defined scaffold upon which to build. This is particularly valuable in the synthesis of ligands for coordination chemistry and functional materials.

For instance, the formyl group can be readily condensed with amines to form Schiff bases, which are a common class of ligands for metal complexes. The ester group, either in its original form or after conversion to a carboxylic acid, can act as a secondary binding site or as a point of attachment to a larger molecular framework, such as a polymer or a solid support. This modular nature allows for the systematic variation of substituents to fine-tune the electronic and steric properties of the final molecule, a critical aspect in the development of catalysts, sensors, and functional materials. While specific examples of its use in the synthesis of terpyridines or macrocycles are not extensively documented in the available literature, its structure is highly suggestive of its potential in these areas. Terpyridines, for example, are often synthesized from 2-acetylpyridine (B122185) derivatives in a condensation reaction with an aldehyde, highlighting a potential application for the formyl group of the title compound. beilstein-journals.org

Overview of Relevant Structural Motifs and Their Research Significance

The research significance of this compound can be better understood by examining its constituent structural motifs: the 2-formylpyridine and the methyl benzoate (B1203000) moieties.

The 2-formylpyridine motif is a cornerstone in the synthesis of polydentate ligands. The nitrogen atom of the pyridine ring and the oxygen atom of the formyl group can act as a bidentate chelate system for metal ions. The reactivity of the formyl group allows for the extension of this ligand system, for example, through the formation of imines or hydrazones, leading to ligands with varying denticity and coordination properties. These ligands are instrumental in the fields of catalysis, where they can influence the activity and selectivity of metal-catalyzed reactions, and in materials science for the construction of metal-organic frameworks (MOFs) and other coordination polymers.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-(6-formylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)11-7-5-10(6-8-11)13-4-2-3-12(9-16)15-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXISFHBTLKUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584677 | |

| Record name | Methyl 4-(6-formylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-81-0 | |

| Record name | Methyl 4-(6-formyl-2-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(6-formylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 6 Formylpyridin 2 Yl Benzoate

Retrosynthetic Approaches to Methyl 4-(6-formylpyridin-2-yl)benzoate

Retrosynthetic analysis of this compound identifies the central carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings as the primary and most logical disconnection point. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction, which is a robust and widely utilized strategy for biaryl synthesis. numberanalytics.comfiveable.me

This primary disconnection leads to two key synthons: a functionalized pyridine electrophile and a benzene-based organometallic nucleophile (or vice versa).

Disconnection A: This approach involves a (4-(methoxycarbonyl)phenyl) organometallic species and a 2-substituted-6-formylpyridine. The most common precursors would be (4-(methoxycarbonyl)phenyl)boronic acid (for Suzuki-Miyaura coupling) and a 2-halo-6-formylpyridine , such as 2-bromo-6-formylpyridine.

Disconnection B: An alternative, though less common, disconnection involves a pyridine-based organometallic species and a methyl 4-halobenzoate. For instance, a 2-organometallic-6-formylpyridine could be coupled with methyl 4-bromobenzoate.

Further retrosynthetic analysis involves the disconnection of the functional groups on the pyridine ring. The formyl group can be envisioned as arising from the oxidation of a methyl group or the manipulation of a nitrile or alcohol precursor. This suggests that a key intermediate in the synthesis is often a 2,6-disubstituted pyridine, such as 2-bromo-6-methylpyridine (B113505), which allows for late-stage introduction of the aldehyde functionality. nih.gov

Development of Novel Synthetic Routes to the Core Scaffold

The synthesis of the this compound core relies heavily on the strategic construction of the pyridine-benzene linkage and the carefully timed introduction of the requisite functional groups.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Constructing the Biphenyl-Pyridine Linkage

The formation of the C(sp²)–C(sp²) bond between the two aromatic rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their efficiency, functional group tolerance, and mild reaction conditions. chemrevlett.com

The Suzuki-Miyaura coupling is arguably the most prevalent method for constructing the biaryl linkage in molecules like this compound. numberanalytics.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.gov For this specific target, the reaction would couple a 2-halopyridine derivative with (4-(methoxycarbonyl)phenyl)boronic acid.

Key components of the Suzuki-Miyaura protocol include:

Catalyst: Palladium(0) complexes are the active catalysts, often generated in situ from Palladium(II) precursors like Pd(OAc)₂ or PdCl₂. Common catalysts include Pd(PPh₃)₄. organic-chemistry.org

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich phosphines like SPhos are used to improve reaction efficiency, especially with less reactive chlorides. researchgate.net

Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential for the transmetalation step. nih.govresearchgate.net

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used.

A typical reaction to form the core scaffold would be:

Reactants: 2-Bromo-6-formylpyridine and (4-(methoxycarbonyl)phenyl)boronic acid.

Conditions: Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a solvent system like toluene/ethanol (B145695)/water at reflux.

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings relevant to this synthesis.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides | Arylboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | researchgate.net |

| Aryl Chlorides | Arylboronic Acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | High | organic-chemistry.org |

| 2-Pyridyl Tosylates | Arylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | DME | Moderate to Good | acs.org |

| Aryl Bromides | Potassium Aryltrifluoroborates | Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol | Moderate to Good | researchgate.net |

While the Suzuki coupling is common, other cross-coupling reactions offer alternative routes with different substrate requirements and tolerances.

Negishi Coupling: This reaction involves an organozinc reagent coupling with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgorgsyn.org For the target molecule, one could use a 2-pyridylzinc halide with methyl 4-iodobenzoate. orgsyn.org Negishi couplings are known for their high reactivity and functional group tolerance. orgsyn.org The pyridyl zinc reagents can be prepared from the corresponding halopyridines or via directed metallation. organic-chemistry.orgorgsyn.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (stannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org A plausible route involves reacting 2-bromo-6-formylpyridine with (4-(methoxycarbonyl)phenyl)trimethylstannane. The primary advantages of Stille coupling are the stability and tolerance of organostannanes to a wide variety of functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgthermofisher.com

Heck Coupling: The conventional Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. wikipedia.org While not a direct method for biaryl synthesis, variations like the oxidative Heck reaction can couple aryl boronic acids with vinyl pyridines. researchgate.net An indirect approach could involve a Heck reaction to form a styrylpyridine intermediate, which is then oxidatively cleaved to the desired formylpyridine.

Pyridine Ring Functionalization and Benzoate (B1203000) Moiety Introduction

The benzoate moiety is almost always introduced as part of one of the coupling partners, typically as methyl 4-bromobenzoate (if it's the electrophile) or (4-(methoxycarbonyl)phenyl)boronic acid (if it's the nucleophile in a Suzuki reaction).

The formyl group at the C-6 position of the pyridine ring requires more specific methods. It is often introduced before the cross-coupling step onto a precursor like 2-bromopyridine. Common methods include:

Oxidation of a Methyl Group: A widely used method is the oxidation of a 2-picoline derivative. For example, 2-bromo-6-methylpyridine can be oxidized to 2-bromo-6-formylpyridine using selenium dioxide (SeO₂). nih.gov

From a Nitrile: The formyl group can be generated by reduction of a corresponding nitrile (e.g., 6-bromo-pyridine-2-carbonitrile) using a reagent like Diisobutylaluminium hydride (DIBAL-H).

From an Alcohol: Oxidation of a primary alcohol (e.g., (6-bromopyridin-2-yl)methanol) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane provides the aldehyde.

Convergent and Divergent Synthesis Strategies

Both convergent and divergent strategies can be applied to the synthesis of this compound and its analogs.

Divergent Synthesis: A divergent approach is valuable for creating a library of related compounds from a common intermediate. acs.orgacs.orgnih.gov For instance, one could start with 2,6-dibromopyridine. One bromine atom could be selectively coupled with (4-(methoxycarbonyl)phenyl)boronic acid. The remaining bromine at the C-6 position then serves as a handle for introducing various functional groups. It could be converted to a formyl group, or alternatively, to other functionalities, allowing for the synthesis of a diverse range of derivatives from a single precursor scaffold. acs.orgacs.org Such strategies are highly efficient for structure-activity relationship (SAR) studies in medicinal chemistry. acs.orgnih.gov

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the optimization of the reaction conditions for the key synthetic steps. A plausible and widely used method for constructing the C-C bond between the pyridine and benzene rings is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org

A hypothetical, yet chemically sound, approach would be the coupling of methyl 4-bromobenzoate with 2-formyl-6-(pinacolato)boronatepyridine . Alternatively, the coupling could be performed between 2-bromo-6-methylpyridine and (4-(methoxycarbonyl)phenyl)boronic acid , followed by oxidation of the methyl group to an aldehyde. The former approach is often preferred as it introduces the key functional groups at an early stage.

Optimization of the Suzuki-Miyaura coupling step is crucial for maximizing the yield and purity of the resulting methyl 4-(pyridin-2-yl)benzoate intermediate. Key parameters to consider include the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern catalytic systems often employ more sophisticated ligands that can enhance catalytic activity and stability. For instance, the use of bulky and electron-rich phosphine ligands can promote the challenging coupling of heteroaryl compounds. nih.gov The optimization process would involve screening a variety of palladium sources and ligands.

Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and the occurrence of side reactions. Similarly, the solvent system must be chosen to ensure the solubility of all reactants and to facilitate the catalytic process. A screening of different base and solvent combinations is a standard optimization procedure.

The following interactive data table illustrates a hypothetical optimization study for the Suzuki-Miyaura coupling to synthesize the methyl 4-(pyridin-2-yl)benzoate intermediate.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 85 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF/H₂O | 80 | 92 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 110 | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Formylation Step Optimization: The subsequent formylation of the methyl 4-(pyridin-2-yl)benzoate intermediate to yield the final product, This compound , also requires careful optimization. Direct formylation of the pyridine ring can be challenging due to its electron-deficient nature. researchgate.net However, methods such as the Vilsmeier-Haack reaction or the use of formylating agents like N,N-dimethylformamide dimethyl acetal (B89532) could be explored. google.com

An alternative and often more reliable method is the oxidation of a precursor, such as methyl 4-(6-methylpyridin-2-yl)benzoate . This oxidation can be achieved using various oxidizing agents. The optimization would focus on selecting a reagent that provides high conversion to the aldehyde without over-oxidation to the carboxylic acid or degradation of the ester functionality.

A hypothetical optimization for the oxidation step is presented in the table below.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | SeO₂ | Dioxane | 100 | 12 | 70 |

| 2 | MnO₂ | Dichloromethane | 25 | 24 | 88 |

| 3 | PCC | Dichloromethane | 25 | 4 | 82 |

| 4 | Dess-Martin Periodinane | Dichloromethane | 25 | 2 | 95 |

This table is illustrative and based on common oxidation reactions of benzylic positions.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scribd.com Applying these principles to the synthesis of This compound can lead to more environmentally benign and economically viable production methods.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is the measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The proposed Suzuki-Miyaura coupling, while powerful, can have a lower atom economy due to the generation of stoichiometric amounts of boronic acid waste and halide salts. To improve this, exploring alternative C-H activation strategies for the direct arylation of the pyridine ring could be a greener alternative, as it would avoid the pre-functionalization of one of the coupling partners. fluorochem.co.uk

Use of Safer Solvents: Many organic reactions utilize volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives. scribd.com For the synthesis of This compound , this could involve:

Use of Greener Solvents: Investigating the use of solvents derived from renewable resources, such as bio-based solvents, or water, where possible. The use of aqueous solvent systems in Suzuki-Miyaura reactions is a well-established green practice. arctomsci.com

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, for example, by using microwave irradiation, which can significantly reduce waste. chemicalbook.comnih.gov

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents, as catalysts are used in small amounts and can be recycled and reused. The palladium-catalyzed Suzuki-Miyaura reaction is a good example of this principle. Further green improvements could include:

High-Turnover Catalysts: Developing or employing catalysts that are highly active, allowing for very low catalyst loadings (measured in ppm). princeton.edu

Heterogeneous Catalysts: Using catalysts that are immobilized on a solid support. This facilitates easy separation of the catalyst from the reaction mixture, allowing for its recovery and reuse, which reduces waste and cost.

Catalyst-Free Alternatives: For certain steps, exploring catalyst-free reaction conditions, if feasible, would be the ultimate green solution.

Energy Efficiency: Another principle of green chemistry is to conduct reactions at ambient temperature and pressure whenever possible to minimize energy consumption. The optimization of the reaction conditions for the synthesis of This compound should therefore also aim to lower reaction temperatures and times, for instance, through the use of highly active catalysts or microwave-assisted heating which can often accelerate reactions. chemicalbook.com

The following table summarizes some green chemistry considerations for the hypothetical synthesis of This compound .

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | - Explore C-H activation as an alternative to Suzuki coupling. |

| Safer Solvents | - Utilize aqueous solvent systems for the coupling reaction. - Investigate the use of bio-derived solvents. - Optimize for solvent-free conditions where possible. |

| Catalysis | - Employ high-turnover palladium catalysts to minimize metal waste. - Develop and use heterogeneous catalysts for easy recovery and reuse. |

| Energy Efficiency | - Optimize reactions to proceed at lower temperatures. - Utilize microwave irradiation to reduce reaction times and energy input. |

By systematically applying these optimization strategies and green chemistry principles, the synthesis of This compound can be designed to be not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Transformations of Methyl 4 6 Formylpyridin 2 Yl Benzoate

Reactions Involving the Formyl Group (–CHO) on the Pyridine (B92270) Ring

The aldehyde (formyl) group attached to the pyridine ring is a versatile handle for numerous chemical reactions. Its electrophilic carbon is susceptible to attack by nucleophiles, and it can undergo both oxidation and reduction.

The formyl group readily participates in nucleophilic addition reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Aldol (B89426) Condensations: In an aldol condensation, the formyl group of Methyl 4-(6-formylpyridin-2-yl)benzoate acts as an electrophile. It can react with a ketone enolate to form a β-hydroxy ketone. This type of reaction, particularly between an aldehyde and a ketone, is known as a Claisen-Schmidt condensation. For a successful crossed aldol reaction with minimal side products, it's beneficial that one of the carbonyl compounds, in this case, the pyridine aldehyde, cannot form an enolate itself. The reaction is typically base-catalyzed, and subsequent heating can lead to dehydration to yield an α,β-unsaturated ketone, which extends the conjugation of the molecule.

Wittig Reactions: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. The formyl group of this compound can react with a phosphonium (B103445) ylide (Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward.

Imine Formation: The reaction of the formyl group with primary amines leads to the formation of imines (Schiff bases). This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electronic properties of the amine can influence the reaction conditions required.

The following table summarizes these nucleophilic addition reactions:

| Reaction Type | Reactant | General Product | Key Features |

|---|---|---|---|

| Aldol Condensation | Ketone Enolate | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Forms a new C-C bond; dehydration extends conjugation. |

| Wittig Reaction | Phosphonium Ylide | Alkene | Precise control of double bond location; stereochemistry is tunable. |

| Imine Formation | Primary Amine | Imine (Schiff Base) | Forms a C=N double bond; reversible reaction. |

The formyl group is susceptible to oxidation to a carboxylic acid. This transformation is a key step in modifying the electronic and coordinating properties of the molecule. The goal is to selectively oxidize the aldehyde without affecting the methyl ester on the benzoate (B1203000) ring.

A common method for oxidizing aldehydes to carboxylic acids is using potassium permanganate (B83412) (KMnO4) in a basic or neutral solution. The reaction mixture is typically heated, and upon completion, acidification yields the carboxylic acid. Another approach involves using hydrogen peroxide with a catalyst, such as selenium dioxide, which can provide a greener synthesis route. For aromatic aldehydes, other reagents like sodium chlorite (B76162) (NaClO2) with a scavenger such as 2-methyl-2-butene (B146552) are also effective and known for their selectivity.

The resulting product, 4-(6-carboxypyridin-2-yl)benzoic acid methyl ester, possesses two different carboxylic acid derivatives (an ester and a carboxylic acid), which can be further functionalized. For instance, the newly formed carboxylic acid can participate in amide or ester coupling reactions.

The following table presents a summary of potential oxidation conditions:

| Reagent(s) | Solvent/Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 | Pyridine/Water, Heat | 4-(6-carboxypyridin-2-yl)benzoic acid methyl ester | A strong and common oxidizing agent. |

| H2O2, Selenium Catalyst | Water, Room Temperature | 4-(6-carboxypyridin-2-yl)benzoic acid methyl ester | A greener alternative to some metal-based oxidants. |

| NaClO2, 2-methyl-2-butene | t-BuOH/Water | 4-(6-carboxypyridin-2-yl)benzoic acid methyl ester | Known for high selectivity for aldehydes. |

The formyl group can be selectively reduced to either a hydroxymethyl (–CH₂OH) group or a methyl (–CH₃) group, depending on the reagents and conditions employed. These transformations are crucial for generating structural diversity.

Reduction to Hydroxymethyl Group: The selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents, which will not affect the more stable methyl ester. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup protonates the resulting alkoxide to yield the hydroxymethyl group. The product of this reaction would be Methyl 4-(6-(hydroxymethyl)pyridin-2-yl)benzoate.

Reduction to Methyl Group: Complete deoxygenation of the formyl group to a methyl group requires more forceful reduction conditions. Two classical methods for this are the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The driving force is the formation of nitrogen gas. These basic conditions would likely also cause the hydrolysis of the methyl ester, so a subsequent esterification step might be necessary if the ester is desired in the final product.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl-alkyl ketones and aldehydes. However, the strongly acidic conditions are a significant limitation and could potentially affect other functional groups in the molecule, including the ester which could undergo hydrolysis.

Catalytic hydrogenation can also be employed. Using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure can reduce the aldehyde. However, conditions must be carefully controlled to avoid reduction of the pyridine ring or the benzoate ring.

A summary of these reduction pathways is provided below:

| Target Group | Reagent(s) | Conditions | Product Name |

|---|---|---|---|

| Hydroxymethyl (–CH₂OH) | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, RT | Methyl 4-(6-(hydroxymethyl)pyridin-2-yl)benzoate |

| Methyl (–CH₃) | Hydrazine (N₂H₄), KOH | High Temperature (e.g., Ethylene Glycol) | Methyl 4-(6-methylpyridin-2-yl)benzoate |

| Methyl (–CH₃) | Zinc Amalgam (Zn(Hg)), HCl | Concentrated Acid | Methyl 4-(6-methylpyridin-2-yl)benzoate |

Reactions Involving the Methyl Benzoate Ester Group (–COOCH₃)

The methyl benzoate portion of the molecule also presents opportunities for chemical modification, primarily through reactions at the ester carbonyl group.

The ester group can undergo hydrolysis to yield the corresponding carboxylic acid or be converted to a different ester through transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid, 4-(6-formylpyridin-2-yl)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide (NaOH), in an aqueous solution. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. This method is often preferred due to its irreversibility and typically higher yields.

Transesterification: This process converts one ester into another. For this compound, the methyl ester can be converted to, for example, an ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. Using a large excess of the new alcohol shifts the equilibrium towards the desired product.

The table below outlines these transformations.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst), Heat | 4-(6-formylpyridin-2-yl)benzoic acid | Reversible reaction. |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 4-(6-formylpyridin-2-yl)benzoic acid | Irreversible; high yield. |

| Transesterification | R'OH (e.g., Ethanol), Acid or Base Catalyst | Ethyl 4-(6-formylpyridin-2-yl)benzoate | Reversible; requires excess of the new alcohol. |

Reducing the methyl benzoate ester group while preserving the formyl group is a significant challenge due to the generally higher reactivity of aldehydes towards nucleophilic reducing agents. However, under specific conditions, selective reduction of the ester is possible.

Reduction to Alcohol: The reduction of the methyl ester to a primary alcohol, (4-(6-formylpyridin-2-yl)phenyl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing esters to alcohols. However, LiAlH₄ also readily reduces aldehydes. Therefore, a direct selective reduction of the ester in the presence of the aldehyde with LiAlH₄ is not feasible. A potential strategy would be to first protect the aldehyde group, for example, as an acetal (B89532). Then, the ester can be reduced with LiAlH₄, followed by deprotection of the acetal to regenerate the aldehyde.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a delicate transformation that can be accomplished using specialized, sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the classic reagent for this purpose. The reaction is typically performed at -78 °C. At this low temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to give the aldehyde, 6-(4-(methoxycarbonyl)phenyl)picolinaldehyde. If the reaction is allowed to warm to room temperature, over-reduction to the primary alcohol can occur. The selectivity of this reaction is critical, as DIBAL-H can also reduce the existing aldehyde on the pyridine ring. Careful control of stoichiometry and temperature is essential.

A summary of these selective reduction possibilities is shown in the table below.

| Target Functionality | Reagent(s) | Conditions | Product Name | Notes |

|---|---|---|---|---|

| Primary Alcohol | 1. Acetal Protection; 2. LiAlH₄; 3. Deprotection | Multi-step process | (4-(6-formylpyridin-2-yl)phenyl)methanol | Requires protection of the existing aldehyde group. |

| Aldehyde | DIBAL-H | Low temperature (-78 °C) | 6-(4-(methoxycarbonyl)phenyl)picolinaldehyde | Highly sensitive to reaction conditions to avoid over-reduction. |

Functionalization of the Pyridine Moiety

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the formyl group. This electronic characteristic governs its reactivity towards both electrophilic and nucleophilic reagents.

Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging. The pyridine nitrogen and the formyl group deactivate the ring towards electrophilic attack. wikipedia.orgquimicaorganica.org Compared to benzene (B151609), the rate of electrophilic substitution on pyridine is significantly slower because of the higher electronegativity of the nitrogen atom. wikipedia.org This deactivation is further intensified by the protonation of the pyridine nitrogen under the acidic conditions often required for these reactions. wikipedia.orgrsc.org

In general, electrophilic substitution on pyridine, when it does occur, is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.orgaklectures.com For the title compound, the existing substituents at the 2- and 6-positions sterically hinder and electronically disfavor electrophilic attack. To achieve substitution, activation of the pyridine ring, for instance, through N-oxide formation, is a potential strategy. wikipedia.orgrsc.org Pyridine N-oxide is more reactive than pyridine and even benzene towards electrophiles. wikipedia.org

Table 1: Reactivity of Pyridine towards Electrophilic Aromatic Substitution

| Position of Attack | Stability of Intermediate Cation | General Outcome |

| 2, 4, 6 | Destabilized by proximity to nitrogen | Disfavored |

| 3, 5 | More stable | Favored under forcing conditions |

This table provides a generalized overview of electrophilic substitution on an unsubstituted pyridine ring.

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNA r). wikipedia.org The presence of the electron-withdrawing formyl group further activates the ring for such reactions. Nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com In this specific molecule, any potential leaving group at the C4 position would be readily substituted by a nucleophile.

The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom, is a key factor driving this reactivity. stackexchange.comnih.gov Classic examples of nucleophilic aromatic substitution on pyridines include the Chichibabin reaction, where an amide anion attacks the pyridine ring. wikipedia.orgyoutube.com

Table 2: Susceptibility of Pyridine Positions to Nucleophilic Attack

| Position of Attack | Delocalization of Negative Charge in Intermediate | General Outcome |

| 2, 4, 6 | Stabilized by delocalization onto nitrogen | Favored |

| 3, 5 | Less stable, charge resides on carbon atoms | Disfavored |

This table provides a generalized overview of nucleophilic substitution on an unsubstituted pyridine ring.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. researchgate.net While the formyl group itself is not a strong directing group for deprotonation, the nitrogen atom can direct metalation to the C3 or C5 positions using strong bases like lithium diisopropylamide (LDA) or n-butyllithium-lithium aminoalkoxide aggregates. researchgate.netresearchgate.net However, the presence of the formyl group can lead to competitive addition of the organolithium reagent to the carbonyl.

An alternative strategy involves a halogen-metal exchange reaction. If a halogen were present at one of the pyridine ring positions, treatment with an organolithium reagent would generate a lithiated pyridine species. This intermediate can then be trapped with various electrophiles or engaged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Functionalization of the Phenyl Moiety

The phenyl ring in this compound is substituted with a methyl ester group, which is an electron-withdrawing and meta-directing deactivator for electrophilic aromatic substitution. aiinmr.comscribd.com

The methyl ester group deactivates the phenyl ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts reactions slower than on unsubstituted benzene. mnstate.edu When these reactions do occur, the incoming electrophile is directed to the meta position (C3' and C5') relative to the ester group. scribd.com

For example, the nitration of methyl benzoate with a mixture of nitric and sulfuric acid yields methyl 3-nitrobenzoate as the major product. aiinmr.comscribd.comscribd.com The electron-withdrawing ester group destabilizes the cationic intermediates formed during ortho and para attack more than the intermediate for meta attack. scribd.commnstate.edu

Table 3: Electrophilic Aromatic Substitution on Methyl Benzoate

| Reagent | Reaction | Major Product |

| HNO₃/H₂SO₄ | Nitration | Methyl 3-nitrobenzoate |

| Br₂/FeBr₃ | Bromination | Methyl 3-bromobenzoate |

| SO₃/H₂SO₄ | Sulfonation | Methyl 3-sulfobenzoate |

This table provides a generalized overview of electrophilic substitution on methyl benzoate.

Directed ortho-metalation of the phenyl ring is challenging due to the deactivating nature of the methyl ester. However, functionalization can be achieved through cross-coupling reactions. If a suitable leaving group (e.g., a halide or triflate) is present on the phenyl ring, transition-metal-catalyzed reactions can be employed to form new bonds. For instance, a bromo-substituted derivative could undergo Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine. researchgate.netrsc.org

Alternatively, conversion of the methyl ester to other functional groups can open up different cross-coupling possibilities. For example, reduction of the ester to a benzyl (B1604629) alcohol, followed by conversion to a halide or triflate, would provide a handle for various cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization of Methyl 4 6 Formylpyridin 2 Yl Benzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1H NMR, 13C NMR)

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and chemical environment of a molecule in solution. For Methyl 4-(6-formylpyridin-2-yl)benzoate, both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoate (B1203000) and pyridine (B92270) rings, as well as the methyl ester and formyl protons. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the coupling between adjacent protons. By analyzing data from related structures like methyl benzoate chemicalbook.com, methyl 4-formylbenzoate (B8722198) chemicalbook.com, and various pyridine derivatives rsc.org, a predicted spectrum can be constructed. The formyl proton (CHO) is expected to appear as a singlet at a downfield chemical shift (around δ 10.0 ppm). The methyl ester protons (OCH₃) would be a sharp singlet further upfield (around δ 3.9 ppm). The protons on the pyridine and benzene (B151609) rings will exhibit characteristic doublet and triplet splitting patterns based on their positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the ester and aldehyde groups are most deshielded, appearing far downfield (δ 165-195 ppm) chemicalbook.comchemicalbook.com. The aromatic carbons would resonate in the δ 120-155 ppm range. The methyl ester carbon would be found around δ 52 ppm doi.org.

A summary of predicted NMR data is presented below.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aldehyde (CHO) | ~10.1 (s, 1H) | ~193 |

| Ester (C=O) | - | ~166 |

| Pyridine C3-H | ~8.1 (d) | ~125 |

| Pyridine C4-H | ~8.0 (t) | ~138 |

| Pyridine C5-H | ~8.2 (d) | ~122 |

| Pyridine C6 | - | ~153 |

| Pyridine C2 | - | ~156 |

| Benzoate C2/C6-H | ~8.3 (d, 2H) | ~130 |

| Benzoate C3/C5-H | ~8.2 (d, 2H) | ~130 |

| Benzoate C1 | - | ~133 |

| Benzoate C4 | - | ~145 |

| Methyl (OCH₃) | ~3.9 (s, 3H) | ~53 |

Note: Predicted values are based on data from analogous compounds. Actual experimental values may vary. s=singlet, d=doublet, t=triplet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₄H₁₁NO₃ chemicalbook.com, which corresponds to an exact mass (monoisotopic mass) of 241.0739 g/mol .

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum gives valuable structural information. While specific experimental data for the target molecule is scarce, a likely fragmentation pathway can be proposed based on the known behavior of esters and aldehydes. Common fragmentation would involve the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, or the loss of the entire methyl ester group (-•COOCH₃).

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₁₄H₁₁NO₃]⁺ | 241.0739 | Molecular Ion |

| [M - •OCH₃]⁺ | [C₁₃H₈NO₂]⁺ | 210.0555 | Loss of methoxy radical |

| [M - CHO]⁺ | [C₁₃H₁₀NO₂]⁺ | 212.0712 | Loss of formyl radical |

| [M - •COOCH₃]⁺ | [C₁₃H₁₀NO]⁺ | 196.0762 | Loss of methyl carboxylate radical |

Note: The listed fragments are hypothetical and based on typical fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups. Based on data from methyl 4-formylbenzoate spectrabase.com and other esters rsc.org, a strong band for the ester C=O stretch would appear around 1720-1730 cm⁻¹. The aldehyde C=O stretch would be expected at a slightly lower frequency, around 1700-1710 cm⁻¹. Other key absorbances would include C-O ester stretches around 1280-1300 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which often give strong Raman signals, would be prominent. The symmetric stretching of the benzene ring is typically a strong band. Like IR, Raman spectra can be used to identify the carbonyl and other functional groups nih.gov.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820, ~2720 | Moderate |

| Aromatic C-H | Stretch | ~3000-3100 | Strong |

| Ester C=O | Stretch | ~1725 | Moderate |

| Aldehyde C=O | Stretch | ~1705 | Moderate |

| Aromatic C=C/C=N | Ring Stretch | ~1400-1600 | Strong |

| Ester C-O | Stretch | ~1280 | Moderate |

Note: Based on data from methyl 4-formylbenzoate spectrabase.comchemicalbook.com and methyl 4-hydroxybenzoate (B8730719) researchgate.net.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the searched literature, analysis of related structures allows for an informed discussion of its likely solid-state architecture.

Advanced Chiroptical Techniques (e.g., Electronic Circular Dichroism) for Enantiomeric Forms

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for studying chiral molecules—molecules that are non-superimposable on their mirror images and exist as enantiomers.

This compound, in its ground state, is an achiral molecule. It does not possess a stereocenter and therefore does not have enantiomeric forms. As a result, it will not exhibit a signal in an ECD experiment.

These techniques would only become relevant if the molecule were derivatized to introduce chirality, for instance, by the asymmetric reduction of the formyl group to a chiral alcohol. In such a case, ECD could be used to determine the absolute configuration of the newly formed stereocenter by comparing the experimental spectrum with theoretical calculations, as has been done for other chiral pyridine derivatives. nih.govnih.gov Studies on other chiral molecules have demonstrated the utility of ECD in unambiguously assigning absolute configurations. acs.orgmdpi.com

Computational Chemistry and Mechanistic Investigations of Methyl 4 6 Formylpyridin 2 Yl Benzoate Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of molecules like Methyl 4-(6-formylpyridin-2-yl)benzoate. By calculating the electron density, DFT can predict molecular geometries, electronic distributions, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals: For a molecule with the complexity of this compound, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would reveal the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net In analogous phenylpyridine systems, the HOMO is often located on the electron-rich aromatic moieties, while the LUMO is centered on the electron-deficient pyridine (B92270) ring. nih.gov For the title compound, it is anticipated that the HOMO would be distributed across the benzoate (B1203000) ring system, while the LUMO would likely be localized on the formyl-substituted pyridine ring, particularly the C=O and C=N bonds. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

DFT studies on related pyridine dicarboxylic acids have shown that the positions of substituent groups significantly influence the electronic properties. electrochemsci.org The formyl group at the 6-position and the methyl benzoate group at the 4-position of the pyridine ring will have distinct effects on the electron density distribution. The formyl group, being an electron-withdrawing group, would decrease the electron density on the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the methyl benzoate group's electronic influence would be more complex, involving both inductive and resonance effects.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the formyl group and the nitrogen atom of the pyridine ring, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the formyl group, highlighting regions susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S).

Table 1: Predicted Global Reactivity Descriptors for a Generic Pyridine Carboxylate Derivative

| Descriptor | Formula | Predicted Trend for this compound |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Moderate |

| Electron Affinity (A) | -ELUMO | High |

| Electronegativity (χ) | (I+A)/2 | High |

| Chemical Hardness (η) | (I-A)/2 | Low to Moderate |

| Global Softness (S) | 1/(2η) | Moderate to High |

This table is illustrative and based on general principles of DFT analysis of similar compounds.

The high electrophilicity index would suggest that this compound can act as a good electrophile in reactions.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules over time. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a solvent.

Conformational Analysis: The bond linking the pyridine and benzoate rings allows for rotational freedom, leading to different conformations. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformers. It is plausible that a near-planar conformation, where the two aromatic rings are coplanar, is a low-energy state, as this would maximize π-system conjugation. However, steric hindrance between the ortho-hydrogens of the two rings could lead to a twisted ground-state geometry. Studies on substituted pyridines have shown that the conformational preferences can significantly impact their biological activity and physical properties. cumhuriyet.edu.trresearchgate.net

Solvent Interactions: MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water, ethanol (B145695), DMSO). The polar nature of the formyl and ester groups, along with the pyridine nitrogen, suggests that this molecule would form hydrogen bonds with protic solvents. The simulations can quantify the number and lifetime of these hydrogen bonds, revealing the stability of the solvation shell. rjeid.com The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around specific atoms of the solute. For instance, the RDF for water around the formyl oxygen would likely show a sharp peak at a short distance, indicative of strong hydrogen bonding. In studies of similar pyridine derivatives, solvent effects have been shown to influence spectroscopic properties and reaction outcomes. researchgate.net

Elucidation of Reaction Mechanisms and Transition States using Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, several reactions could be computationally investigated.

Reactions at the Formyl Group: The formyl group is a highly reactive site. Its reactions, such as nucleophilic additions and condensations, can be modeled to determine the reaction pathways and activation energies. For example, the reaction with an amine to form a Schiff base is a common transformation for formylpyridines. researchgate.net Computational studies can map the potential energy surface of this reaction, identifying the transition state for the addition of the amine to the carbonyl carbon and the subsequent dehydration step. The calculated activation barriers would provide insights into the reaction kinetics. Studies on the condensation reaction between 2-acetylpyridine (B122185) and 2-formylpyridine have proposed plausible mechanisms based on spectral data and retrosynthetic analysis, which could be further validated and refined through computational modeling. mdpi.comresearchgate.net

Table 2: Hypothetical Calculated Activation Energies for a Reaction at the Formyl Group

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack of an amine on the formyl carbon | 10-15 |

| Step 2 | Proton transfer to form a carbinolamine intermediate | 5-8 |

This table presents hypothetical data for illustrative purposes.

C-H Activation/Functionalization: The pyridine and benzoate rings contain C-H bonds that could potentially be activated for further functionalization. DFT calculations can be used to predict the most likely sites for C-H activation, often assisted by a transition metal catalyst. Studies on the C-H activation of phenylpyridines have shown that the reaction mechanism and regioselectivity are highly dependent on the metal and the directing group. researchgate.net For this compound, the formyl and ester groups could act as directing groups, influencing which C-H bond is most susceptible to activation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Derivative Properties

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular physicochemical property. While no specific QSAR models for this compound derivatives are publicly documented, the principles of QSAR can be applied to predict the properties of its hypothetical derivatives.

Model Development: To build a QSAR model, a dataset of structurally related compounds with measured activity (e.g., inhibitory concentration IC50) is required. For a hypothetical series of derivatives of this compound, various molecular descriptors would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms would then be used to build a model that links these descriptors to the observed activity. mdpi.comchemrevlett.com

Predicting Derivative Properties: A validated QSAR model could be used to predict the biological activity of newly designed, unsynthesized derivatives. For instance, if a QSAR study on similar pyridine-based inhibitors revealed that increased hydrophobicity at a certain position enhances activity, one could design derivatives of this compound with lipophilic substituents on the benzoate ring and predict their potency using the model. QSAR studies on pyridine derivatives have successfully identified key structural features that govern their activity as, for example, enzyme inhibitors. cumhuriyet.edu.trchemrevlett.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-formylpyridine |

| 2-acetylpyridine |

Applications of Methyl 4 6 Formylpyridin 2 Yl Benzoate in Diverse Fields of Advanced Organic Synthesis

As a Versatile Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of a reactive aldehyde and an ester group on a central pyridine (B92270) core makes Methyl 4-(6-formylpyridin-2-yl)benzoate a coveted starting material for synthetic chemists. These functional groups offer multiple avenues for chemical modification, enabling the construction of elaborate molecular frameworks.

Construction of Pyridine-Containing Ligands for Catalysis and Coordination Chemistry

The 2-formylpyridine moiety within this compound is a well-established precursor for the synthesis of potent ligands for catalysis and coordination chemistry. The aldehyde group readily undergoes condensation reactions with various amine-containing compounds to form Schiff bases, which are a cornerstone of ligand design.

A prime example is the formation of thiosemicarbazone hybrids. The reaction of a 2-formylpyridine derivative with a thiosemicarbazide (B42300) yields a thiosemicarbazone, a class of ligands known for their strong chelating ability with a variety of metal ions. nih.govnih.gov This reaction is a standard method for generating ligands with applications in areas such as catalysis and the development of metal-based therapeutic agents. nih.govmdpi.com The resulting thiosemicarbazone ligand derived from this compound would feature a tridentate NNS donor set, capable of forming stable complexes with transition metals. researchgate.net The presence of the methyl benzoate (B1203000) group on the phenyl ring provides a site for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.

| Reagent | Functional Group | Resulting Ligand Type | Potential Applications |

| Thiosemicarbazide | Aldehyde | Thiosemicarbazone | Catalysis, Coordination Chemistry, Medicinal Chemistry |

| Substituted Amines | Aldehyde | Schiff Base | Catalysis, Material Science |

Precursor for Nitrogen-Heterocyclic Scaffolds

The inherent reactivity of the formyl and pyridine functionalities makes this compound an ideal precursor for a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Bipyridines: The Kröhnke pyridine synthesis offers a classic and versatile method for the formation of substituted bipyridines. wikipedia.orgresearchgate.netresearchgate.net In this reaction, an α-pyridinium methyl ketone salt reacts with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. While not a direct application of the formyl group, the structural motif of this compound makes it a relevant building block in strategies aiming for highly substituted bipyridine ligands. scribd.com Modern cross-coupling methods, such as Suzuki and Stille couplings, also provide efficient routes to bipyridines from appropriate precursors. mdpi.com

Triazines: The formyl group can serve as a key component in the synthesis of 1,2,4-triazine (B1199460) derivatives. For instance, the condensation of a 2-hydrazino-1,3,5-triazine with a carboxaldehyde, such as the formyl group in the target molecule, can lead to the formation of triazine hydrazone derivatives, a class of compounds with recognized biological activities. nih.govijpsr.info Additionally, direct synthesis of triazines from alcohols and amidines using nanoparticle catalysts presents a modern, atom-efficient approach. rsc.org The formyl group of this compound can be readily reduced to the corresponding alcohol, making it a suitable substrate for such transformations.

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocyclic compounds, known for their potential as protein kinase inhibitors, can be synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The formyl group of this compound can be elaborated into a suitable β-dicarbonyl equivalent, thus providing a pathway to novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with potential applications in cancer research. nih.govbyu.edu

Synthesis of Polyaromatic and Fused-Ring Systems

The development of new methods for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and fused-ring systems is a dynamic area of research, driven by their applications in materials science and electronics. researchgate.netmdpi.comyoutube.comrsc.org The structure of this compound offers a scaffold that can be elaborated into more complex, fused architectures.

Methodologies such as palladium-catalyzed [3+3] annulation provide a powerful tool for constructing PAHs from smaller aromatic fragments. rsc.org The pyridine and benzene (B151609) rings of this compound can be envisioned as components in such annulation strategies. Furthermore, reactions involving the formyl group to create fused heterocyclic systems are well-documented. For example, the reaction of tautomers of certain ethenols with diacid chlorides can lead to the formation of fused pyridinedione derivatives. scilit.comresearchgate.net The formyl group of the title compound can be a key synthon in similar cyclization strategies to access novel fused-ring systems.

Role in Medicinal Chemistry Research as a Key Intermediate

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable intermediate in medicinal chemistry research. It serves as a versatile starting point for the synthesis of compound libraries and as a precursor for molecules designed to interact with specific biological targets.

Design and Synthesis of Compound Libraries

The creation of diverse compound libraries is a cornerstone of modern drug discovery. DNA-encoded libraries (DELs) have emerged as a powerful technology for the high-throughput screening of vast numbers of molecules. nih.govmdpi.comvipergen.comspringernature.com The synthesis of DELs relies on DNA-compatible chemical reactions. The functional handles on this compound—the formyl group and the methyl ester—are amenable to a variety of DNA-compatible transformations, such as reductive amination and amide bond formation, respectively. This makes it a potential building block for the construction of novel DELs based on a pyridine scaffold. nih.govrsc.org

Specifically, this compound is a valuable intermediate for the synthesis of inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers bacterial resistance to a broad range of β-lactam antibiotics. nih.gov Research has shown that derivatives of pyridine-2,6-dicarboxylic acid (DPA) are effective inhibitors of NDM-1. nih.govresearchgate.netresearchgate.netnih.gov this compound shares the pyridine-2-carboxylate substructure with these inhibitors. The formyl group can be readily oxidized to a carboxylic acid, yielding a 4-substituted DPA derivative, a class of compounds that has been investigated for NDM-1 inhibition. researchgate.net

Development of Precursors for Enzyme Modulators or Receptor Ligands

The pyridine and benzoate moieties are common features in molecules designed to modulate the activity of enzymes or bind to specific receptors. The ability to introduce diverse substituents through the reactive formyl group makes this compound a strategic precursor in the development of such bioactive molecules.

For instance, the synthesis of functionalized dihydropyrimidines for the production of β-amino acids has been reported, highlighting the importance of substituted phenyl rings in the design of enzyme substrates. nih.gov The structural framework of this compound can be adapted to create precursors for a variety of enzyme inhibitors, including those targeting fatty acid amide hydrolase (FAAH), where substituted biphenyl (B1667301) esters have shown promise. nih.gov The versatility of the formyl group allows for the introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships in the quest for potent and selective enzyme modulators and receptor ligands.

Potential Applications in Materials Science

The unique combination of a coordinating pyridine unit, a rigid phenyl ring, and a reactive formyl group in this compound makes it a promising candidate for the development of novel materials with tailored properties.

As a Monomer for Functional Polymers and Copolymers

The presence of the aldehyde functional group in this compound allows it to act as a monomer in various polymerization reactions. The reactivity of the formyl group can be exploited to form new carbon-carbon or carbon-nitrogen bonds, leading to the creation of polymer chains with the pyridyl-benzoate moiety incorporated into the backbone or as a pendant group.

Research into the polymerization of aldehydes, particularly aromatic aldehydes, has shown that they can undergo copolymerization with other monomers to yield functional polymers. For instance, studies on the copolymerization of phthalaldehyde with substituted benzaldehydes have demonstrated that electron-deficient benzaldehydes can participate in anionic initiated polymerization. This suggests that this compound, with its electron-withdrawing ester group, could potentially be used as a comonomer in similar reactions to create degradable polymer networks.

Furthermore, the aldehyde group can readily undergo condensation reactions with amines to form Schiff bases (imines). This reaction can be utilized to synthesize polyimines or to functionalize pre-existing polymers containing primary amine groups. The incorporation of the pyridyl-benzoate unit can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to coordinate with metal ions. The synthesis of pyridyl-functionalized conjugated microporous polymers through aminative cyclization of aryl aldehydes is a testament to the utility of pyridyl-containing aldehyde monomers in creating porous polymeric materials. bldpharm.com

While direct polymerization studies of this compound are not extensively documented in the literature, the known reactivity of its functional groups provides a strong basis for its potential as a monomer.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reacting Group of Monomer | Potential Co-monomer/Reagent | Resulting Polymer Type | Potential Properties |

| Anionic Copolymerization | Formyl group | Phthalaldehyde or other aldehydes | Polyacetal | Degradable networks |

| Polycondensation | Formyl group | Diamines | Polyimine (Schiff base polymer) | Thermally stable, metal-coordinating |

| Post-polymerization functionalization | Formyl group | Amine-terminated polymers | Functionalized polymer | Modified surface properties, biocidal activity |

Component for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The structure of this compound makes it an excellent candidate for use as a linker in the synthesis of MOFs and coordination polymers. After hydrolysis of the methyl ester to the corresponding carboxylic acid, the molecule possesses a pyridine nitrogen atom and a carboxylate oxygen atom, both of which are effective coordination sites for metal ions.

The use of pyridylbenzoate ligands in the assembly of MOFs is well-established. rsc.orgrsc.org These ligands can coordinate to metal centers to form extended one-, two-, or three-dimensional networks. The resulting MOFs can exhibit a range of interesting properties, including porosity for gas storage and separation, catalytic activity, and luminescence. rsc.orgnih.gov

The formyl group on the this compound linker adds another layer of functionality. This group can remain uncoordinated within the pores of the MOF, providing a reactive site for post-synthetic modification. For example, the aldehyde can be converted to other functional groups, or it can be used to graft other molecules onto the framework, thereby tuning the properties of the MOF for specific applications.

While specific MOFs constructed directly from this compound are not widely reported, the principles of MOF chemistry strongly support its potential in this area. The combination of a robust linking moiety with a reactive functional group is a key strategy in the design of advanced functional MOFs.

Table 2: Potential MOF Architectures with Linkers Derived from this compound

| Metal Ion | Potential Coordination Sites | Possible Network Dimensionality | Potential Functionality |

| Zn(II), Cu(II), Co(II) | Pyridine-N, Carboxylate-O | 1D, 2D, or 3D | Gas storage, catalysis, sensing |

| Lanthanides (e.g., Eu, Tb) | Carboxylate-O | 2D or 3D | Luminescence, temperature sensing |

Precursor for Fluorescent or Optoelectronic Materials

The conjugated system formed by the pyridine and benzene rings in this compound suggests its potential as a building block for fluorescent and optoelectronic materials. The electronic properties of such molecules can be tuned by extending the conjugation or by introducing donor and acceptor groups.

Research has shown that functionalized pyridine derivatives can serve as efficient hole-transporting materials in organic light-emitting diodes (OLEDs). acs.orgsemanticscholar.org In these systems, the pyridine unit often acts as an electron-accepting moiety. Similarly, benzoate-based compounds have been investigated as thermally activated delayed fluorescence (TADF) materials, where the benzoate group can also function as an acceptor. nih.gov The structure of this compound, containing both these groups, makes it a promising scaffold for the design of new optoelectronic materials.

The formyl group is a key feature that allows for the straightforward synthesis of more complex, highly conjugated systems. For example, it can undergo condensation reactions with various nucleophiles to create larger π-systems with tailored photophysical properties. The development of benzaldehyde-pyrazoline hybrids for the functionalization of polymers with fluorescent moieties illustrates how the reactivity of an aldehyde can be harnessed to create luminescent materials.

While the direct application of this compound as a fluorescent or optoelectronic material has not been extensively explored, its structural components and reactive handle make it a valuable precursor for the synthesis of molecules with desired photophysical characteristics.

Table 3: Potential Optoelectronic Applications and Synthetic Strategies

| Application Area | Role of the Compound | Synthetic Strategy | Potential Outcome |

| Organic Light-Emitting Diodes (OLEDs) | Precursor to a hole-transporting or emissive material | Knoevenagel or Wittig-type reactions to extend conjugation | Material with tunable HOMO/LUMO levels |

| Fluorescent Probes/Sensors | Core structure for a fluorophore | Condensation with anilines or other aromatic amines | Schiff base with intramolecular charge transfer (ICT) characteristics |

| Nonlinear Optical (NLO) Materials | Building block for push-pull systems | Functionalization of the formyl group with a strong electron donor | Molecule with a large hyperpolarizability |

Future Perspectives and Emerging Research Directions for Methyl 4 6 Formylpyridin 2 Yl Benzoate

Development of More Atom-Economical and Stereoselective Synthetic Pathways

The current synthesis of pyridine (B92270) derivatives often involves multi-step processes that may not be optimized for atom economy. Future research will likely focus on developing more efficient synthetic routes to Methyl 4-(6-formylpyridin-2-yl)benzoate and its analogs.

Atom-Economical Approaches: Future synthetic strategies are expected to move towards methods that maximize the incorporation of all starting material atoms into the final product. One-pot multicomponent reactions (MCRs) represent a promising green chemistry approach for constructing substituted pyridines with high efficiency. nih.gov Another key area is the use of catalytic C-H activation, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov For instance, transition-metal or rare-earth metal catalysts can enable the direct coupling of simpler pyridine precursors with other molecules, significantly shortening synthetic sequences. organic-chemistry.orgillinois.edufigshare.com A prospective atom-economical synthesis could involve a scandium-catalyzed C-H addition to an olefin, a method already proven for 2-alkylated pyridines. organic-chemistry.org

Stereoselective Pathways: While the parent molecule is achiral, the introduction of substituents on the pyridine ring or functionalization of the formyl group can create stereocenters. The development of stereoselective synthetic methods will be crucial for accessing enantiomerically pure derivatives, which is particularly important for pharmaceutical applications. numberanalytics.com Future research could adapt existing stereoselective strategies, such as those using chiral catalysts or auxiliaries, to control the three-dimensional arrangement of atoms during the synthesis of derivatives of this compound. rsc.orgresearchgate.netacs.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages for Synthesis | Key Research Focus |

| C-H Activation/Arylation | Direct coupling of a pyridine precursor with an aryl halide or boronic acid. A Pd-catalyzed diarylation of pyridines using a transient activator has been shown to be effective for creating 2,6-disubstituted products. nih.gov | Fewer synthetic steps, reduced waste. | Development of catalysts with high regioselectivity for the specific substitution pattern. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the pyridine core. nih.gov | High efficiency, atom economy, operational simplicity. | Designing MCRs that yield the 2,6-disubstitution pattern with the desired formyl and benzoate (B1203000) groups. |

| Stereoselective Catalysis | Use of chiral transition-metal complexes to control the stereochemistry of subsequent modifications. | Access to single-enantiomer derivatives for biological evaluation. | Creating catalysts that can effectively induce asymmetry in reactions involving the pyridine core or its side chains. |

Exploration of Novel Reactivity Profiles through Advanced Catalysis

The formyl and ester groups of this compound are amenable to a wide range of chemical transformations. Advanced catalysis offers the opportunity to explore novel reactivity beyond standard transformations.

Catalytic Functionalization: Future work will likely employ sophisticated catalytic systems to modify the compound's structure with high precision. wiley-vch.de This includes:

Photocatalysis and Electrocatalysis: These methods use light or electricity to drive chemical reactions under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. numberanalytics.com For example, visible-light photocatalysis could be used for radical-mediated additions to the pyridine ring or formyl group.

Transition-Metal Catalysis: Catalysts based on palladium, rhodium, or iridium can be used for selective C-H functionalization of the pyridine ring, allowing for the introduction of new alkyl or aryl groups. beilstein-journals.orgnih.govacs.org

Pyridine N-Oxide Strategy: The corresponding N-oxide of the parent molecule could be synthesized and used as a precursor for unique functionalization reactions. Pyridine N-oxides can act as precursors for oxygen-centered radicals, enabling novel C-H functionalization pathways. acs.orgresearchgate.net

These catalytic methods could unlock new derivatives and materials with unique properties, starting from the basic this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration into modern high-throughput chemical synthesis platforms.